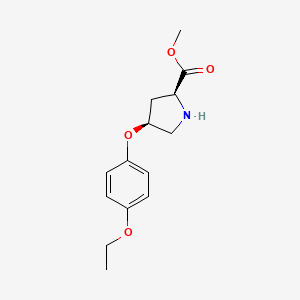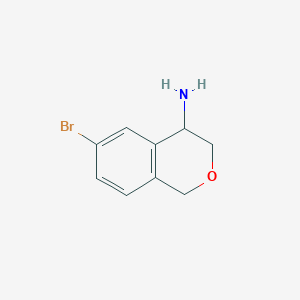![molecular formula C15H13BrN2O B3154372 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole CAS No. 774582-60-4](/img/structure/B3154372.png)
7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole
概要
説明
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole is a heterocyclic aromatic compound that features a benzimidazole core structure. Benzimidazoles are known for their diverse biological and pharmacological activities, making them significant in medicinal chemistry
作用機序
Target of Action
The compound 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole, also known as 1H-Benzimidazole, 6-bromo-2-methyl-4-(phenylmethoxy)-, belongs to the class of organic compounds known as imidazoles . Imidazoles are compounds containing an imidazole ring, which is an aromatic five-member ring with two nitrogen atoms at positions 1 and 3, and three carbon atoms Imidazoles have been found to interact with various proteins such as monomeric sarcosine oxidase, nicotinate-nucleotide–dimethylbenzimidazole phosphoribosyltransferase, myoglobin, nitric oxide synthase, inducible, adenylate kinase 2, mitochondrial, serine/threonine-protein kinase pim-1, isopentenyl-diphosphate delta-isomerase, and others .
Mode of Action
Benzimidazole derivatives have been extensively studied for their potential as a new generation of anticancer agents . The bioactivities of benzimidazole compounds can be further improved by changing its functional groups on the core structure .
Biochemical Pathways
Benzimidazoles are known to inhibit various enzymes involved in a wide range of therapeutic uses .
Pharmacokinetics
The predicted boiling point of this compound is 5110±350 °C, and its predicted density is 1494±006 g/cm3 .
Result of Action
Benzimidazole derivatives have shown promising application in biological and clinical studies .
Action Environment
The increased interest for benzimidazole compounds has been due to their excellent properties, like increased stability, bioavailability, and significant biological activity .
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 7-(benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole typically involves the cyclization of appropriate precursors under specific conditions. One common method includes the condensation of o-phenylenediamine with a suitable carboxylic acid derivative, followed by bromination and benzyloxylation . The reaction conditions often require the use of catalysts, such as vanadium-salen complexes, and may involve solvent-free or green chemistry approaches to enhance yield and reduce environmental impact .
Industrial Production Methods
Industrial production of benzimidazole derivatives, including this compound, often employs scalable methods that ensure high purity and yield. These methods may include continuous flow synthesis, microwave-assisted synthesis, and the use of nanocatalysts to optimize reaction efficiency and minimize by-products .
化学反応の分析
Types of Reactions
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole undergoes various chemical reactions, including:
Substitution Reactions: The bromine atom at the 5-position can be substituted with other nucleophiles through reactions such as Suzuki-Miyaura coupling.
Oxidation and Reduction: The benzyloxy group can undergo oxidation to form corresponding aldehydes or acids, while reduction can lead to the formation of alcohols.
Cyclization and Condensation: The compound can participate in cyclization reactions to form more complex heterocyclic structures.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Utilizes palladium catalysts and boron reagents under mild conditions to achieve substitution at the bromine position.
Oxidation: Employs oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Uses reducing agents like sodium borohydride or lithium aluminum hydride.
Major Products Formed
The major products formed from these reactions include substituted benzimidazoles, benzimidazole alcohols, and benzimidazole acids, depending on the specific reaction conditions and reagents used .
科学的研究の応用
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole has a wide range of applications in scientific research:
類似化合物との比較
Similar Compounds
5,6-Dimethylbenzimidazole: A degradation product of vitamin B12 with similar biological activity.
2-Substituted Benzimidazoles: Known for their antiviral and anticancer properties.
N-Benzylcarboxamide Derivatives: Exhibits potent antimicrobial activity.
Uniqueness
7-(Benzyloxy)-5-bromo-2-methyl-1H-benzo[d]imidazole stands out due to its specific substitution pattern, which imparts unique chemical reactivity and biological activity. The presence of the benzyloxy group enhances its lipophilicity, potentially improving its bioavailability and interaction with lipid membranes .
特性
IUPAC Name |
6-bromo-2-methyl-4-phenylmethoxy-1H-benzimidazole | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H13BrN2O/c1-10-17-13-7-12(16)8-14(15(13)18-10)19-9-11-5-3-2-4-6-11/h2-8H,9H2,1H3,(H,17,18) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ONDQRDYJQDWXIJ-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NC2=C(N1)C=C(C=C2OCC3=CC=CC=C3)Br | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H13BrN2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00736635 | |
| Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
317.18 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
774582-60-4 | |
| Record name | 4-(Benzyloxy)-6-bromo-2-methyl-1H-benzimidazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00736635 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods I
Procedure details





Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。




![4-(6-Iodoimidazo[1,2-a]pyridin-2-yl)aniline](/img/structure/B3154332.png)


![4-[2-(1-Piperidinyl)ethoxy]aniline hydrochloride](/img/structure/B3154352.png)


![Methyl (2S,4S)-4-[4-(trifluoromethoxy)phenoxy]-2-pyrrolidinecarboxylate](/img/structure/B3154369.png)

![4-[(6-fluoro-2-methyl-3,4-dihydroquinolin-1(2H)-yl)sulfonyl]aniline](/img/structure/B3154375.png)

